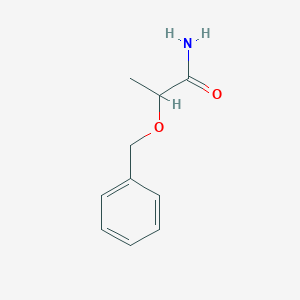
2-Benzyloxy-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyloxy-propionamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
In the field of organic chemistry, 2-Benzyloxy-propionamide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows chemists to create diverse derivatives that can be further explored for their properties and potential uses.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new compounds. |
| Acylation | Used in the formation of amides from carboxylic acids. |
| Free Radical Reactions | Can undergo bromination under radical conditions. |
Biology
This compound has shown promise in various biological applications, particularly in pharmacology. Research indicates that it may influence enzyme activity and cellular signaling pathways.
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism.
- Anticonvulsant Activity : Case studies have highlighted its efficacy in animal models for seizure disorders, where it exhibited significant anticonvulsant properties compared to established medications like phenobarbital .
Case Study: Anticonvulsant Activity
In a study involving rodent models, this compound derivatives were tested for their ability to prevent seizures induced by maximal electroshock (MES). Results indicated that certain derivatives had a protective index comparable to existing anticonvulsants .
Industry
The compound is also utilized in the production of specialty chemicals and materials. Its properties make it a valuable reagent in various industrial processes, including:
- Synthesis of Specialty Chemicals : Used as a precursor for developing fine chemicals and pharmaceuticals.
- Nanotechnology Applications : Explored for its potential in creating nanomaterials due to its stability and reactivity.
Limitations and Future Directions
Despite its potential, research on this compound is still developing. Key limitations include:
- Lack of Comprehensive Toxicity Data : Further studies are needed to assess the safety profile of this compound.
- Stability Concerns : Investigations into its stability under various conditions are essential for practical applications.
Future research should focus on exploring new derivatives of this compound with enhanced biological activities and stability profiles. Additionally, studies aimed at understanding its mechanisms of action at the molecular level will be crucial for advancing its applications in medicine and industry.
Propiedades
Número CAS |
7462-64-8 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-phenylmethoxypropanamide |
InChI |
InChI=1S/C10H13NO2/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,12) |
Clave InChI |
JAUODNRCYPIJOM-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(=O)N)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















